This compound can be classified as:
The synthesis of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple synthetic steps. A common synthetic route includes the following:
The molecular structure of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide can be described as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C19H24N4O5 |
| Molecular Weight | 388.42 g/mol |
| IUPAC Name | 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
| Canonical SMILES | COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=CC=C3)OC |
The compound features:
The presence of the methoxy group on the phenyl ring is significant for modulating lipophilicity and potentially enhancing pharmacokinetic properties.
The compound can undergo several chemical reactions:
Reagents commonly employed include:
Conditions such as temperature, solvent choice, and pH are critical for achieving desired reaction outcomes.
The mechanism of action for 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-y]-N-(4-methoxyphenyl)acetamide involves its interaction with specific biological targets:
Research indicates that such interactions can lead to significant biological responses, including apoptosis in cancer cells.
The applications of 2-[4-ethyl-2-(morpholin-4-y)-6 -oxo -1,6-dihydropyrimidin -1-y]-N-(4-methoxyphenyl)acetamide are diverse:
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.: